molecular formula C7H11NOS B15301516 5-Thia-8-azaspiro[3.5]nonan-9-one

5-Thia-8-azaspiro[3.5]nonan-9-one

Cat. No.: B15301516
M. Wt: 157.24 g/mol
InChI Key: YNRCPOMOLIZTNX-UHFFFAOYSA-N
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Description

5-Thia-8-azaspiro[35]nonan-9-one is a chemical compound with the molecular formula C7H11NOS It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thia-8-azaspiro[3.5]nonan-9-one typically involves the reaction of a thiol with an aziridine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

5-Thia-8-azaspiro[3.5]nonan-9-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Thia-8-azaspiro[3.5]nonan-9-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Thia-8-azaspiro[3.5]nonan-9-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form bonds with various biological molecules, affecting their function. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-Thia-8-azaspiro[3.5]nonane: Lacks the carbonyl group present in 5-Thia-8-azaspiro[3.5]nonan-9-one.

    8-Azaspiro[3.5]nonan-9-one: Lacks the sulfur atom present in this compound.

    5-Thia-8-azaspiro[3.5]nonan-9-ol: Contains a hydroxyl group instead of a carbonyl group.

Uniqueness

This compound is unique due to the presence of both sulfur and nitrogen atoms in its spiro structure. This combination of elements provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

5-thia-8-azaspiro[3.5]nonan-9-one

InChI

InChI=1S/C7H11NOS/c9-6-7(2-1-3-7)10-5-4-8-6/h1-5H2,(H,8,9)

InChI Key

YNRCPOMOLIZTNX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(=O)NCCS2

Origin of Product

United States

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